Mafenide

Descripción general

Descripción

Mafenide is a sulfonamide-type antimicrobial agent primarily used to treat severe burns. It is applied topically to control bacterial infections in burn wounds and promote healing. This compound is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mafenide is synthesized through a series of chemical reactions starting from benzene derivativesThe reaction conditions typically involve the use of strong acids or bases to facilitate the formation of these functional groups .

Industrial Production Methods: In industrial settings, this compound is produced by reacting p-toluenesulfonamide with formaldehyde and ammonia. This reaction yields the desired product, which is then purified through recrystallization. The final product is a white crystalline powder that is freely soluble in water .

Análisis De Reacciones Químicas

Types of Reactions: Mafenide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: The nitro group in this compound can be reduced to an amine group.

Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Mafenide is a topical antimicrobial agent, often administered in combination with other medications, and is typically used on burn patients to decrease the bacterial load in burn wounds . It is available in different concentrations, including 2.5%, 5%, and 11.2% .

Scientific Research Applications

- Antimicrobial Properties this compound acetate exerts bacteriostatic action against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes . It reduces the bacterial population in avascular burn tissue and promotes spontaneous healing of deep burns .

- Wound Management this compound solution is widely used to clean wounds, and to moisten and lubricate absorbent wound dressings for ulcers, burns, and post-surgical wounds . this compound maintains an aseptic environment and increases angiogenesis, fibroblast proliferation, and dermal thickness in contaminated wounds .

- Concentration comparisons A study comparing 5% this compound acetate to 2.5% this compound acetate showed no difference in wound infection, bacteremia, sepsis, pneumonia, duration of treatment, and mortality between the two groups . The 2.5% concentration was found to be equally efficacious and resulted in a lower cost of therapy . The 11.2% concentration in cream form was reported to be two to three times more painful than the 5% concentration .

Pharmacokinetics

This compound acetate rapidly penetrates burn wounds in both human and animal tissue . Within five hours, 80% to 90% of the dosage enters the wound, reaching a peak concentration one to two hours after application . The drug concentration declines to subinhibitory levels in eight to ten hours, requiring reapplication for maximum effectiveness . this compound is rapidly converted to an inactive metabolite (p-carboxybenzenesulfonamide), which is cleared through the kidneys . Twenty-four hours after application, combined parent and metabolite blood levels return to pretreatment levels .

Adverse Effects

Data from in vitro studies on cell cultures suggest that this compound acetate may have a deleterious effect on human keratinocytes . Patients treated with sulfamylon for extended periods developed rashes and fungal colonization, particularly those with larger burn areas .

This compound Compared to Other Antimicrobials

This compound 5% was found to be superior to 10% povidone, 0.25% sodium hypochlorite, 3% hydrogen peroxide, and 0.25% acetic acid in managing contaminated wounds . this compound inhibits re-epithelialization more than silver sulfadiazine (SSD) does, due to its ability to inhibit human keratinocytes and fibroblasts in vitro and suppress the activity of polymorphonuclear leukocytes (PMNs) and lymphocytes .

Mecanismo De Acción

The precise mechanism of action of mafenide is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns. This compound is metabolized to a carbonic anhydrase inhibitor, which may contribute to its antimicrobial effects. The compound targets bacterial cell walls, disrupting their integrity and leading to cell death .

Comparación Con Compuestos Similares

Sulfadiazine: Another sulfonamide used in burn treatment.

Silver sulfadiazine: A combination of silver and sulfadiazine used for its broad-spectrum antimicrobial properties.

Chloramphenicol: An antibiotic used for treating facial burns.

Comparison:

Mafenide vs. Sulfadiazine: this compound is more effective against Pseudomonas aeruginosa, while sulfadiazine is preferred for its broader spectrum of activity.

This compound vs. Silver sulfadiazine: Silver sulfadiazine has the added benefit of silver ions, which enhance its antimicrobial properties. this compound penetrates deeper into burn tissue.

This compound vs. Chloramphenicol: Chloramphenicol is often used for facial burns due to its lower risk of causing metabolic acidosis, a potential side effect of this compound .

This compound stands out for its deep tissue penetration and effectiveness against resistant bacterial strains, making it a valuable tool in burn treatment.

Actividad Biológica

Mafenide, a sulfonamide-type antimicrobial agent, is primarily indicated for the treatment of severe burns. Its biological activity is characterized by its ability to reduce bacterial populations in burn wounds, facilitating healing. This article explores the pharmacological properties, mechanisms of action, clinical applications, and potential adverse effects associated with this compound.

The precise mechanism of this compound is not fully understood; however, it is known to exert broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and certain anaerobes. This compound acts by inhibiting protein synthesis in bacteria, which is critical for their growth and replication .

Pharmacokinetics

- Absorption : this compound is absorbed through devascularized areas into systemic circulation after topical administration.

- Distribution : Approximately 80-90% of the dosage penetrates the wound within five hours, achieving peak concentrations within one to two hours .

- Metabolism : The drug is metabolized to an inactive metabolite (p-carboxybenzenesulfonamide) which is cleared via the kidneys .

- Excretion : Excretion occurs primarily through urine, with a half-life in plasma of approximately 10-15 minutes .

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial efficacy in various studies:

- In Vitro Studies : Research indicates that this compound retains antimicrobial activity for at least 60 days post-reconstitution. In tests against Staphylococcus aureus and Pseudomonas aeruginosa, it showed zones of inhibition greater than 2 mm, indicating susceptibility .

| Time Post-Reconstitution | Zone of Inhibition (mm) |

|---|---|

| 0 days | >2 |

| 2 days | >2 |

| 7 days | >2 |

| 14 days | >2 |

| 30 days | >2 |

| 60 days | >2 |

- Clinical Studies : this compound has been effective in managing contaminated wounds and deep burns. Its application has been linked to negative cultures for Clostridium perfringens in severe cases .

Case Studies

- Burn Wound Management : A study highlighted the use of this compound acetate in patients with extensive second-degree burns. The application resulted in a significant reduction of bacterial load and promoted healing without systemic infection complications .

- Contaminated Wounds : In a military context, topical this compound hydrochloride was used successfully on patients with massive contaminated wounds. It effectively controlled bacterial growth and contributed to improved patient outcomes despite severe tissue damage .

Adverse Effects

While this compound is generally effective, it is associated with several adverse effects:

- Dermatological Reactions : Common side effects include localized pain, burning sensation, rash, and erythema at the application site .

- Metabolic Effects : this compound can lead to metabolic acidosis due to its action as a carbonic anhydrase inhibitor. This condition may necessitate careful monitoring in patients with renal dysfunction .

- Respiratory Issues : Some patients have reported symptoms such as tachypnea and hyperventilation during treatment .

Propiedades

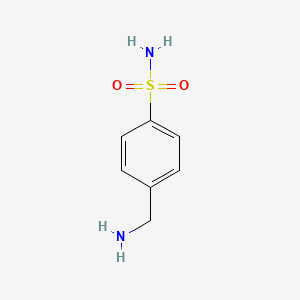

IUPAC Name |

4-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMRLRRVMHJFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047860 | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |

| Record name | Mafenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

138-39-6 | |

| Record name | Mafenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mafenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mafenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.